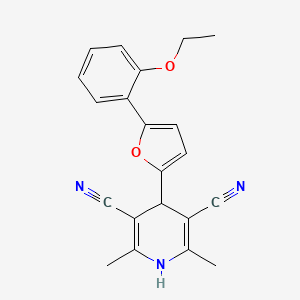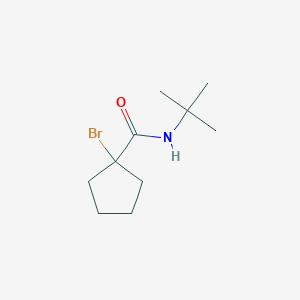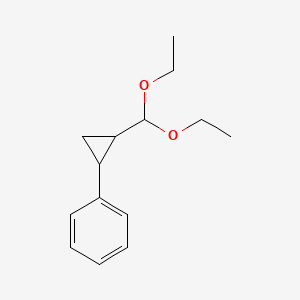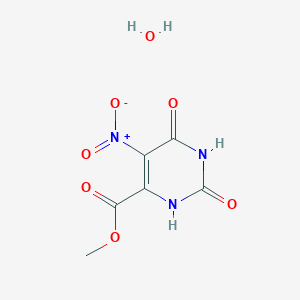
3-(Phenyl(3,5-xylyl)phosphino)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenyl(3,5-xylyl)phosphino)propionic acid is an organic compound with the molecular formula C17H19O2P It is a phosphine derivative, characterized by the presence of a phenyl group and a 3,5-xylyl group attached to a phosphino moiety, which is further connected to a propionic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the reaction of 3,5-dimethylphenylmagnesium bromide with dichlorophenylphosphine to form the phosphine ligand.
Coupling with Propionic Acid: The phosphine ligand is then coupled with 3-bromopropionic acid under basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenyl(3,5-xylyl)phosphino)propionic acid can undergo various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The phenyl and xylyl groups can participate in electrophilic aromatic substitution reactions.
Complexation: The phosphine group can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Complexation: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives.
Complexation: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
3-(Phenyl(3,5-xylyl)phosphino)propionic acid has several scientific research applications:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-(Phenyl(3,5-xylyl)phosphino)propionic acid largely depends on its role as a ligand in coordination chemistry. The phosphine group coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex. This coordination can facilitate various catalytic processes, including hydrogenation, carbon-carbon coupling, and oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl(3,5-xylyl)phosphinic acid
- 3-(3,4-Dimethoxy-phenyl)-propionic acid
- 3-(2-(3,4-Dimethoxy-phenyl)-acetylamino)-propionic acid
Uniqueness
3-(Phenyl(3,5-xylyl)phosphino)propionic acid is unique due to the presence of both phenyl and 3,5-xylyl groups attached to the phosphino moiety, which provides distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable compound in materials science research.
Propiedades
Número CAS |
93872-48-1 |
|---|---|
Fórmula molecular |
C17H19O2P |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
3-[(3,5-dimethylphenyl)-phenylphosphanyl]propanoic acid |
InChI |
InChI=1S/C17H19O2P/c1-13-10-14(2)12-16(11-13)20(9-8-17(18)19)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
Clave InChI |
KMMRXGLKNNACLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)P(CCC(=O)O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)





![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)







